This compound is identified by the IUPAC name 2-amino-2-(2-iodophenyl)ethanol hydrochloride, with a molecular formula of and a molecular weight of approximately 248.06 g/mol . It is commonly sourced from chemical suppliers and databases such as PubChem, where it is cataloged for its properties and potential applications .
The synthesis of 2-amino-2-(2-iodophenyl)ethan-1-ol hydrochloride typically involves several key steps:
In industrial settings, large-scale production may utilize batch reactors with optimized conditions to enhance yield and purity. Continuous flow systems can also be implemented for efficiency in synthesis.
The molecular structure of 2-amino-2-(2-iodophenyl)ethan-1-ol hydrochloride can be represented as follows:
This structure indicates the presence of an iodine atom attached to a phenyl ring, contributing to its unique chemical properties .
The primary reactions involving 2-amino-2-(2-iodophenyl)ethan-1-ol hydrochloride include:
The specific conditions for these reactions vary based on desired outcomes and can include temperature control, choice of solvents, and catalysts.
The mechanism of action for 2-amino-2-(2-iodophenyl)ethan-1-ol hydrochloride involves interactions at the molecular level:
These interactions suggest that this compound could influence biochemical pathways relevant to drug development and therapeutic applications .
Key physical properties include:
Chemical properties include:
The applications of 2-amino-2-(2-iodophenyl)ethan-1-ol hydrochloride are diverse:
The primary synthesis route for 2-Amino-2-(2-iodophenyl)ethan-1-ol hydrochloride (CAS 1009330-05-5) begins with a nitroaldol (Henry) reaction between 2-iodobenzaldehyde and nitromethane under basic conditions. This step yields 2-nitro-1-(2-iodophenyl)ethanol as a stable intermediate. Subsequent catalytic hydrogenation of the nitro group utilizes palladium or platinum catalysts, producing the free amino alcohol. The final hydrochloride salt forms via hydrochloric acid treatment, achieving high purity (>95%) after crystallization [7].
Table 1: Key Reaction Conditions for Nitroaldol-Reduction Pathway
Step | Reagents/Conditions | Intermediate/Product | Yield |
---|---|---|---|
Nitroaldol Condensation | Nitromethane, KOH, Ethanol, 0°C | 2-Nitro-1-(2-iodophenyl)ethanol | 70-85% |
Catalytic Reduction | H₂, Pd/C, Methanol, 25°C | 2-Amino-2-(2-iodophenyl)ethan-1-ol | 90-95% |
Salt Formation | HCl (g), Diethyl ether | 2-Amino-2-(2-iodophenyl)ethan-1-ol hydrochloride | 85% |
An alternative pathway employs reductive amination of 2-iodophenylglyoxal with ammonia or ammonium acetate. Sodium borohydride or cyanoborohydride in methanol reduces the imine intermediate, directly yielding the amino alcohol. This method circumvents nitro intermediates but requires stringent control of pH and temperature to minimize by-products like N-alkylated derivatives. Optimized protocols report 75–80% yields for the free base, with hydrochloride formation via anhydrous HCl [6] [7] [8].
Table 2: Comparison of Reductive Amination Strategies
Carbonyl Precursor | Reducing Agent | Solvent System | Yield (Free Base) |
---|---|---|---|
2-Iodophenylglyoxal | NaBH₄, 0°C | Methanol | 75% |
2-Iodo-ω-hydroxyacetophenone | NaBH₃CN, NH₄OAc | Methanol/Water | 80% |
Continuous flow reactors enhance the synthesis of 2-Amino-2-(2-iodophenyl)ethan-1-ol hydrochloride by improving heat/mass transfer and reaction control. Key advantages include:
The chiral center at C2 necessitates enantioselective methods for (R)- and (S)-enantiomers (CAS 1213427-26-9 and 1270557-45-3, respectively):
Table 3: Stereoselective Synthesis Methods
Method | Chiral Agent/Catalyst | Enantiomeric Excess (ee) | Yield |
---|---|---|---|
Asymmetric Hydrogenation | (R)-BINAP-RuCl₂ | 95% | 88% |
Enzymatic Hydrolysis | Pseudomonas fluorescens Lipase | 98% | 45% (per isomer) |
Diastereomeric Crystallization | L-(+)-Di-p-toluoyl tartaric acid | 99% | 55% |
Recrystallization: Preferred for industrial-scale purity, using solvent blends like ethanol/water (4:1) or acetone/diethyl ether. This removes inorganic salts and organic impurities, yielding crystals with 98–99% purity. Triple recrystallization may be required for pharmacopeial-grade material [6].Chromatography: Reserved for research-scale purification where stereoisomers or regioimpurities coexist. Silica gel elution with dichloromethane/methanol/ammonia (90:9:1) separates amino alcohol diastereomers. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves halogenated by-products .
Critical Considerations:
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: